molecular formula C7H4BrN3O2 B2403064 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1956325-75-9

6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2403064
CAS No.: 1956325-75-9
M. Wt: 242.032
InChI Key: PZEHPMCHOILEKI-UHFFFAOYSA-N
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Description

6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, with bromine and keto groups at specific positions. Pyridopyrimidines are known for their diverse biological activities and are often explored for their potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Condensation: The brominated intermediate undergoes condensation with a suitable amine, such as 2-aminonicotinonitrile.

    Cyclization: The resulting product is cyclized under acidic or basic conditions to form the pyridopyrimidine core.

    Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation can be employed to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is explored for its potential as an inhibitor of various enzymes and receptors.

    Medicine: It has shown promise as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 6-chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 6-fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 6-iodopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .

Properties

IUPAC Name

6-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)6(12)11-7(13)9-3/h1-2H,(H2,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEHPMCHOILEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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